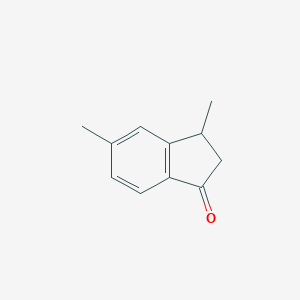
Barium phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium phthalate, also known as barium orthophthalate, is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water and has a high melting point. Barium phthalate is primarily used as a scintillation material in radiation detectors, but it also has other applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of Barium phthalate phthalate in radiation detection is based on the scintillation process. When high-energy radiation interacts with the crystal lattice of Barium phthalate phthalate, it excites the electrons in the crystal, causing them to move to higher energy levels. When the electrons return to their original energy level, they emit light in the visible range. This light can be detected by a photomultiplier tube and converted into an electrical signal.
Biochemical and Physiological Effects
Barium phthalate is not known to have any significant biochemical or physiological effects on living organisms. It is relatively inert and does not react with biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Barium phthalate phthalate is its high light yield and fast response time, which makes it ideal for detecting high-energy radiation. It is also relatively inexpensive and easy to synthesize. However, Barium phthalate phthalate has some limitations in lab experiments. It is not very sensitive to low-energy radiation, and its response to gamma rays decreases at high temperatures. It also has some toxicity concerns, as Barium phthalate is a heavy metal that can accumulate in the body.
Zukünftige Richtungen
There are several future directions for research on Barium phthalate phthalate. One area of interest is the development of new synthesis methods that can improve the purity and yield of the product. Another area of research is the development of new applications for Barium phthalate phthalate, such as in medical imaging or environmental monitoring. There is also potential for using Barium phthalate phthalate in combination with other scintillation materials to improve its sensitivity and response time. Finally, there is a need for further research on the toxicity of Barium phthalate phthalate and its potential impact on human health and the environment.
Conclusion
Barium phthalate is a unique chemical compound that has been extensively used in scientific research as a scintillation material in radiation detectors. It has a high light yield and fast response time, making it ideal for detecting high-energy radiation. Barium phthalate is relatively inexpensive and easy to synthesize, but it also has some limitations in lab experiments. There are several future directions for research on Barium phthalate phthalate, including the development of new synthesis methods and applications, as well as further research on its toxicity and potential impact on human health and the environment.
Synthesemethoden
Barium phthalate can be synthesized through a reaction between phthalic anhydride and Barium phthalate hydroxide. The reaction takes place in a solvent such as water or ethanol, and the product is obtained through filtration and drying. The purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Barium phthalate has been extensively used in scientific research as a scintillation material in radiation detectors. It has a high light yield and fast response time, making it ideal for detecting gamma rays and other high-energy radiation. Barium phthalate is also used in X-ray imaging and neutron detection.
Eigenschaften
CAS-Nummer |
15656-86-7 |
|---|---|
Molekularformel |
C8H4BaO4 |
Molekulargewicht |
301.44 g/mol |
IUPAC-Name |
barium(2+);phthalate |
InChI |
InChI=1S/C8H6O4.Ba/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI-Schlüssel |
MTZOKGSUOABQEO-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Ba+2] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Ba+2] |
Andere CAS-Nummern |
15656-86-7 |
Verwandte CAS-Nummern |
88-99-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)











